synthesis and characterization of 5-heptyl-1,3,4-thiadiazol-2-amine
synthesis and characterization of 5-heptyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Heptyl-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Compounds incorporating this five-membered ring, which contains two nitrogen atoms and one sulfur atom, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole motif is particularly valuable as its amino group provides a versatile synthetic handle for further molecular elaboration, making it a key building block in drug discovery programs.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific analogue, 5-heptyl-1,3,4-thiadiazol-2-amine. The introduction of a seven-carbon alkyl (heptyl) chain at the 5-position increases the lipophilicity of the molecule, a critical parameter that can influence its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: The Synthetic Approach
Strategic Considerations for Synthesis
The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an aliphatic carboxylic acid with thiosemicarbazide.[4] This one-pot approach is efficient and proceeds through an acylthiosemicarbazide intermediate.
The choice of the acidic medium is critical for driving the reaction to completion. While various acids can be employed, a mixture of polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) has been shown to be particularly effective, acting as both a catalyst and a powerful dehydrating agent to favor the formation of the thiadiazole ring.[4][5]
Caption: Overall synthetic scheme for 5-heptyl-1,3,4-thiadiazol-2-amine.
Unveiling the Reaction Mechanism
The formation of the thiadiazole ring is a multi-step process initiated by the activation of the carboxylic acid.
-
Acylthiosemicarbazide Formation : Octanoic acid is protonated by the strong acid catalyst. The terminal nitrogen of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent loss of a water molecule yields the N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization : The sulfur atom of the N-acylthiosemicarbazide, a potent nucleophile, attacks the carbonyl carbon in an intramolecular fashion. This key step forms the five-membered ring.
-
Dehydration : The resulting cyclic intermediate undergoes acid-catalyzed dehydration. The loss of a second water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Caption: The acid-catalyzed reaction mechanism pathway.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves the use of strong acids and heating. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials:
-
Octanoic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, beaker, Buchner funnel.
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully prepare the acidic medium by adding concentrated sulfuric acid to polyphosphoric acid in a 1:3 ratio by weight (e.g., 25g H₂SO₄ to 75g PPA). Caution: This mixing is exothermic.
-
Reaction Setup: To the stirred acidic mixture, add octanoic acid (1.0 eq). Allow the mixture to stir for 5-10 minutes to ensure homogeneity.
-
Addition of Thiosemicarbazide: Slowly add thiosemicarbazide (1.1 eq) to the mixture in small portions to control the initial exothermic reaction.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C. Maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice (~500g). This will precipitate the crude product.
-
Neutralization and Isolation: Stir the ice-water slurry for 30 minutes. The resulting solution will be highly acidic. Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8. The precipitate will become more defined.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Purification: The most effective method for purifying the product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 5-heptyl-1,3,4-thiadiazol-2-amine as a crystalline solid.
Part 2: Rigorous Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach is required.
Caption: The complete workflow from synthesis to final characterization.
Spectroscopic & Spectrometric Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule by probing the local chemical environment of ¹H and ¹³C nuclei.
-
¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their connectivity, and their chemical environment. For 5-heptyl-1,3,4-thiadiazol-2-amine, we expect to see signals corresponding to the amino group and the distinct protons of the heptyl chain.
-
¹³C-NMR (Carbon-13 NMR): This analysis identifies all unique carbon atoms in the molecule. The chemical shifts of the thiadiazole ring carbons are highly characteristic and diagnostic.[6]
2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key expected vibrations include the N-H stretches of the amine, C-H stretches of the alkyl chain, and the C=N and C-S vibrations of the heterocyclic ring.[6][7][8]
2.1.3. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule. The primary observation is the protonated molecular ion [M+H]⁺.[7][9]
Expected Characterization Data
The following table summarizes the anticipated data from the characterization of 5-heptyl-1,3,4-thiadiazol-2-amine (C₉H₁₇N₃S, Molecular Weight: 199.32 g/mol ).
| Technique | Parameter | Expected Result | Interpretation |
| ¹H-NMR | Chemical Shift (δ) | ~7.2 ppm (s, 2H) | -NH₂ protons of the amino group.[10][11] |
| (400 MHz, DMSO-d₆) | ~2.8 ppm (t, 2H) | -CH₂- group directly attached to the thiadiazole ring. | |
| ~1.6 ppm (quint, 2H) | -CH₂- group beta to the ring. | ||
| ~1.3 ppm (m, 8H) | Four internal -CH₂- groups of the heptyl chain. | ||
| ~0.9 ppm (t, 3H) | Terminal -CH₃ group of the heptyl chain. | ||
| ¹³C-NMR | Chemical Shift (δ) | ~168 ppm | C2 of the thiadiazole ring (attached to -NH₂).[1][6] |
| (100 MHz, DMSO-d₆) | ~155 ppm | C5 of the thiadiazole ring (attached to heptyl).[1][6] | |
| ~31 ppm | -CH₂- group directly attached to the ring. | ||
| ~22-30 ppm | Other aliphatic carbons of the heptyl chain. | ||
| ~14 ppm | Terminal -CH₃ carbon. | ||
| FT-IR | Wavenumber (cm⁻¹) | 3350-3100 cm⁻¹ | N-H stretching (symmetric & asymmetric) of the amino group.[7][8] |
| (ATR) | 2950-2850 cm⁻¹ | C-H stretching of the heptyl alkyl chain. | |
| ~1640 cm⁻¹ | C=N stretching of the thiadiazole ring.[8] | ||
| ~1550 cm⁻¹ | N-H bending vibration. | ||
| Below 700 cm⁻¹ | C-S stretching of the thiadiazole ring.[7] | ||
| Mass Spec. | m/z | 200.12 | [M+H]⁺ (Protonated molecular ion). |
| (ESI+) | Fragmentation may show loss of alkyl chain components. |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis of 5-heptyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry. The described one-pot cyclodehydration reaction is efficient, and the comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, provides a self-validating system to confirm the structure and purity of the final product. By understanding the causality behind the experimental design and the interpretation of the analytical data, researchers can confidently synthesize this and related compounds for further investigation in drug discovery and development programs.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Thiazole Synthesis. SynArchive.
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available from: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
-
Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]
- Infrared Spectra of Metal (II) Complexes of 1, 3, 4-Thiadiazole-2, 5-Dithiol, 5-Amino-L, 2, 4-Dithiazol-3-Thione and Their Acety. Marcel Dekker, Inc..
-
2-Amino-1,3,4-thiadiazole Spectra. SpectraBase. Available from: [Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. NIST WebBook. Available from: [Link]
-
Thiosemicarbazide Chemistry Review. Scribd. Available from: [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available from: [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor.
-
Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available from: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: [Link]
-
Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. Available from: [Link]
-
Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Digital Repository. Available from: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. Available from: [Link]
-
Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. Available from: [Link]
-
2-Amino-1,3,4-thiadiazole Spectrum. SpectraBase. Available from: [Link]
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed. Available from: [Link]
-
1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Available from: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available from: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available from: [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. Available from: [Link]
-
Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR [m.chemicalbook.com]
- 11. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR spectrum [chemicalbook.com]
